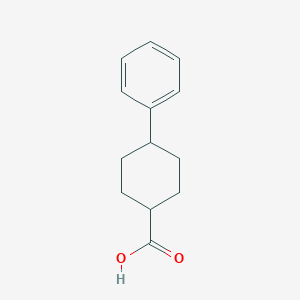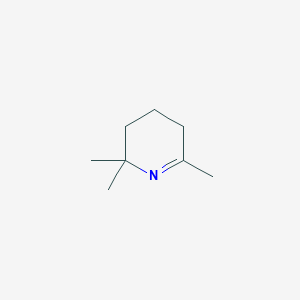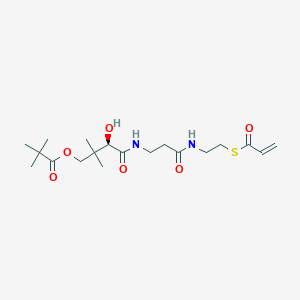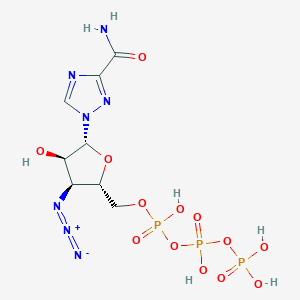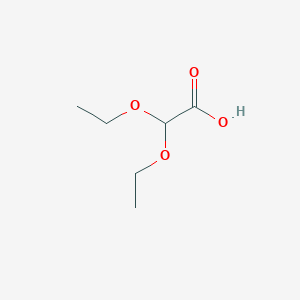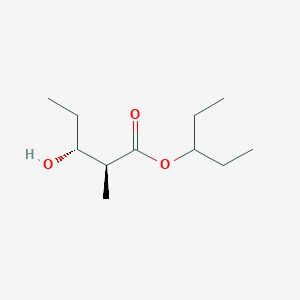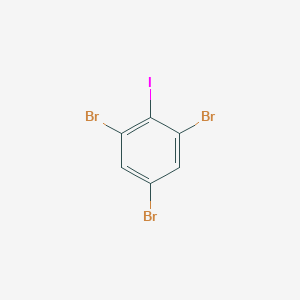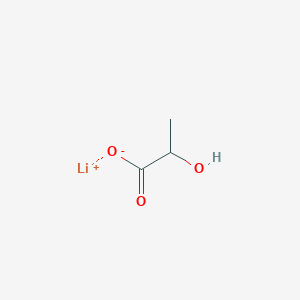
Urodiolenone
Vue d'ensemble
Description
Urodiolenone is a sesquiterpenoid compound with the molecular formula C15H24O3. It is a bicyclic enone with a vicinal diol side chain. This compound has been identified in the urine of patients with essential hypertension and neurocirculatory asthenia (hyperkinetic syndrome). It is known to be a potent inhibitor of sodium-potassium adenosine triphosphatase (Na+, K±ATPase) in kidney tissue .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of urodiolenone involves the formation of its bicyclic enone structure with a vicinal diol side chain. The exact synthetic routes and reaction conditions are not extensively documented in the literature. it is known that the compound can be isolated from natural sources such as grapefruit juice, which is rich in this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-established due to its primary occurrence in biological systems and natural sources. The extraction from natural sources remains the primary method of obtaining this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Urodiolenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the enone structure.
Substitution: Substitution reactions can occur at the diol side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to reduced forms of this compound .
Applications De Recherche Scientifique
Urodiolenone has several scientific research applications, including:
Chemistry: It is studied for its unique sesquiterpenoid structure and reactivity.
Biology: Research focuses on its role as an inhibitor of Na+, K±ATPase and its physiological effects.
Medicine: this compound is investigated for its potential therapeutic applications in treating hypertension and related cardiovascular conditions.
Industry: The compound’s presence in grapefruit juice has implications for the food and beverage industry .
Mécanisme D'action
Urodiolenone exerts its effects primarily by inhibiting Na+, K±ATPase, an enzyme crucial for maintaining the electrochemical gradient across cell membranes. This inhibition affects ion transport and cellular functions, which can influence blood pressure regulation and other physiological processes. The molecular targets and pathways involved include the enzyme’s active site and associated signaling pathways .
Comparaison Avec Des Composés Similaires
Nootkatone: Another sesquiterpenoid found in grapefruit, known for its distinct aroma and potential health benefits.
Eremophilane: A class of sesquiterpenoids with similar structural features.
Furoeremophilane: A related sesquiterpenoid with a furan ring in its structure.
Uniqueness: Urodiolenone is unique due to its specific inhibitory action on Na+, K±ATPase and its occurrence in hypertensive patients’ urine. Its distinct bicyclic enone structure with a vicinal diol side chain also sets it apart from other sesquiterpenoids .
Propriétés
IUPAC Name |
(4R,4aS)-6-[(2R)-1,2-dihydroxypropan-2-yl]-4,4a-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-10-6-13(17)7-11-4-5-12(8-14(10,11)2)15(3,18)9-16/h7,10,12,16,18H,4-6,8-9H2,1-3H3/t10-,12?,14+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPISZPEZJGKKI-NLNMXKJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C2C1(CC(CC2)C(C)(CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C2[C@]1(CC(CC2)[C@](C)(CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921344 | |
| Record name | 6-(1,2-Dihydroxypropan-2-yl)-4,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114394-01-3 | |
| Record name | Urodiolenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114394013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(1,2-Dihydroxypropan-2-yl)-4,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B46988.png)
